molecular formula C16H10BrFN2O B6133658 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one

2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B6133658
M. Wt: 345.16 g/mol
InChI Key: ORHMOZANMSDUQF-NTEUORMPSA-N
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Description

2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features both bromine and fluorine substituents on its aromatic rings. This compound belongs to the class of imidazoles, which are known for their wide range of applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-fluorobenzylamine under acidic conditions to form the corresponding imine. This intermediate is then cyclized using a suitable catalyst to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro or tetrahydro derivatives, and various substituted imidazole derivatives .

Scientific Research Applications

2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
  • 2-(4-bromophenyl)-5-(2-chlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one
  • 2-(4-bromophenyl)-5-(2-methylbenzylidene)-3,5-dihydro-4H-imidazol-4-one

Uniqueness

The uniqueness of 2-(4-bromophenyl)-5-(2-fluorobenzylidene)-3,5-dihydro-4H-imidazol-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(4E)-2-(4-bromophenyl)-4-[(2-fluorophenyl)methylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O/c17-12-7-5-10(6-8-12)15-19-14(16(21)20-15)9-11-3-1-2-4-13(11)18/h1-9H,(H,19,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHMOZANMSDUQF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=N2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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